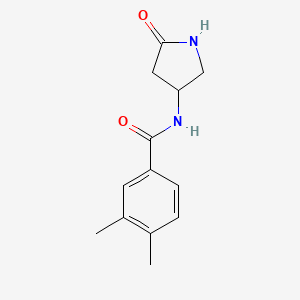

3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide

Description

Propriétés

IUPAC Name |

3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-8-3-4-10(5-9(8)2)13(17)15-11-6-12(16)14-7-11/h3-5,11H,6-7H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQVKNBTDJUPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC(=O)NC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 3-aminopyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Analyse Des Réactions Chimiques

3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the benzamide ring.

Applications De Recherche Scientifique

3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 3,4-dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound’s pyrrolidinone ring distinguishes it from simpler benzamides like Rip-B and Rip-D, which lack heterocyclic components. This ring may enhance conformational rigidity or hydrogen-bonding capacity .

- Thiadiazole-containing analogs (e.g., from ) exhibit higher molecular complexity, likely impacting solubility and target selectivity .

Physicochemical Properties

Key Observations :

- The target compound’s lower molecular weight (vs. thiadiazole analogs) suggests improved bioavailability.

- Melting points for Rip-B/Rip-D (90–96°C) indicate moderate crystallinity, which may correlate with stability; data gaps for the target compound limit direct comparisons .

Pharmacological Potential

- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine benzamides () demonstrate EGFR-TK inhibitory activity, though the target compound’s pyrrolidinone moiety may confer distinct binding properties .

Activité Biologique

3,4-Dimethyl-N-(5-oxopyrrolidin-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes a dimethylphenyl group and a pyrrolidine ring. This configuration is believed to influence its interaction with biological targets, enhancing its potential therapeutic effects.

| Structural Feature | Description |

|---|---|

| Dimethylphenyl Group | Provides hydrophobic interactions with biological targets. |

| Pyrrolidine Ring | Increases the compound's ability to penetrate biological membranes. |

| Benzamide Moiety | Contributes to enzyme inhibition properties. |

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator , leading to various biological effects such as anti-inflammatory and antimicrobial activities. The exact pathways remain under investigation, but initial findings indicate potential modulation of signaling pathways associated with inflammatory responses and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties , which could be beneficial in managing conditions characterized by chronic inflammation.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of both pyrrolidine and benzamide groups. This unique combination may confer distinct biological activities compared to other benzamide derivatives.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Dimethylphenyl and pyrrolidine structure | Antimicrobial, anti-inflammatory |

| N,N-Dimethylbenzamide | Lacks pyrrolidine structure | Limited biological activity |

| 3-Amino-4,5-dimethoxybenzoic acid | Contains amino groups | Variable activity against specific targets |

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study highlighted the compound's potential as an enzyme inhibitor in various biochemical assays. The results indicated significant inhibition rates against target enzymes involved in inflammatory pathways .

- Therapeutic Applications : Investigations into the therapeutic applications of this compound have shown promise in treating diseases associated with altered kinase activity, such as cancer and neurodegenerative disorders. The compound's ability to modulate kinase activity suggests it could play a role in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.